molecular formula C6H9NO2 B1616317 2-Methylbut-3-yn-2-yl carbamate CAS No. 33060-69-4

2-Methylbut-3-yn-2-yl carbamate

Cat. No.: B1616317
CAS No.: 33060-69-4
M. Wt: 127.14 g/mol
InChI Key: SDJNOBUNFYNROE-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Methylbut-3-yn-2-yl carbamate undergoes various chemical reactions, including hydrolysis and substitution reactions. For instance, hydrolysis of this compound yields 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one . Common reagents used in these reactions include acids and bases, which facilitate the conversion of the carbamate group into other functional groups . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methylbut-3-yn-2-yl carbamate has several scientific research applications. It has been studied for its anticonvulsant and antiepileptic activities . Additionally, it is used in the synthesis of other pharmacologically active compounds and as a precursor in organic synthesis . Its unique structure makes it a valuable compound in medicinal chemistry research.

Mechanism of Action

The mechanism of action of 2-Methylbut-3-yn-2-yl carbamate involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter release and inhibit certain ion channels, thereby exerting its anticonvulsant effects . The exact molecular pathways involved are still under investigation, but its efficacy in clinical trials suggests a significant impact on neuronal activity.

Properties

IUPAC Name

2-methylbut-3-yn-2-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(2,3)9-5(7)8/h1H,2-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJNOBUNFYNROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186719
Record name 3-Butyn-2-ol, methyl-, carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33060-69-4
Record name 3-Butyn-2-ol, methyl-, carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033060694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyn-2-ol, methyl-, carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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